molecular formula C25H27N3O2S3 B2906435 (E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 578699-37-3

(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2906435
CAS No.: 578699-37-3
M. Wt: 497.69
InChI Key: PYTWTARSTCUOFC-FYWRMAATSA-N
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Description

(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H27N3O2S3 and its molecular weight is 497.69. The purity is usually 95%.
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Biological Activity

(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activity. Its structure includes multiple pharmacophores that suggest a range of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential applications in medicinal chemistry.

The compound has the following chemical properties:

  • Molecular Formula : C25H27N3O2S3
  • Molecular Weight : 497.69 g/mol
  • Purity : Typically around 95%.

Mechanisms of Biological Activity

The biological activity of thiazole derivatives, including the compound , often involves several mechanisms:

  • Antimicrobial Activity : Thiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, potentially through inhibition of cell wall synthesis or disruption of metabolic pathways .
  • Anticancer Properties : Research indicates that thiazole-based compounds can inhibit cancer cell proliferation. The structure of the compound suggests it may interfere with key signaling pathways involved in cell growth and apoptosis. For example, studies have shown that modifications in the thiazole ring enhance anticancer activity by affecting the interaction with cellular targets such as glutathione S-transferase pi (GSTpi), which is involved in drug resistance .
  • Antimalarial Activity : Some thiazole derivatives have been specifically designed to target Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship (SAR) studies indicate that certain modifications can significantly enhance potency against this pathogen while maintaining low cytotoxicity towards human cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves cell wall synthesis inhibition.
AnticancerInhibits proliferation of various cancer cell lines; enhances apoptosis through GSTpi inhibition.
AntimalarialPotent against chloroquine-sensitive strains; modifications lead to increased efficacy and reduced toxicity.

Case Study: Anticancer Activity

A study conducted on a series of thiazole derivatives revealed that specific structural modifications led to enhanced anticancer activity against breast cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit proliferation. Results indicated that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited superior activity compared to their non-modified counterparts .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives similar to the compound discussed. The study reported that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of membrane integrity and inhibition of protein synthesis .

Properties

IUPAC Name

ethyl 6-tert-butyl-2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S3/c1-5-30-24(29)21-17-9-8-16(25(2,3)4)11-20(17)33-23(21)27-13-15(12-26)22-28-18(14-32-22)19-7-6-10-31-19/h6-7,10,13-14,16,27H,5,8-9,11H2,1-4H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTWTARSTCUOFC-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC=C(C#N)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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